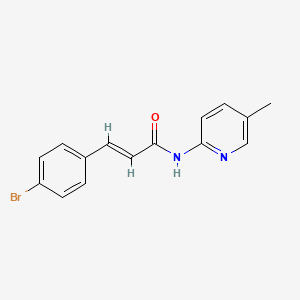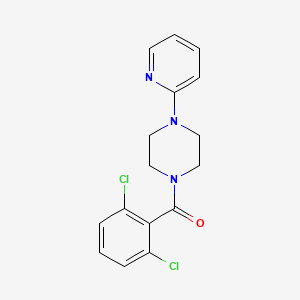![molecular formula C17H20N2O B5706622 N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide, also known as DMABN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. DMABN has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to modulate the activity of ion channels involved in pain perception, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models of pain and inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of COX-2 and TRPV1. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory activity. In addition, N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have cytotoxic effects on cancer cells in vitro, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the cytotoxic effects of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide on cancer cells may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of new pain medications based on the structure of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to fully elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide and to identify its molecular targets.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using techniques such as recrystallization or chromatography. Other methods for the synthesis of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. These effects are thought to be mediated by the compound's ability to inhibit the activity of certain enzymes and receptors involved in pain and inflammation. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells in vitro.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-9-13(2)11-14(10-12)17(20)18-15-5-7-16(8-6-15)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRPTVCGCRQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)


![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)